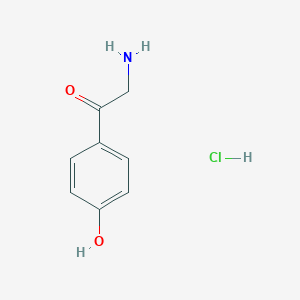

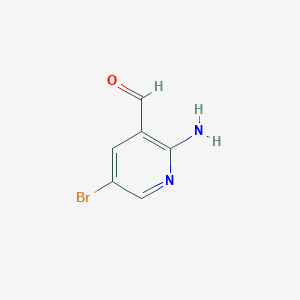

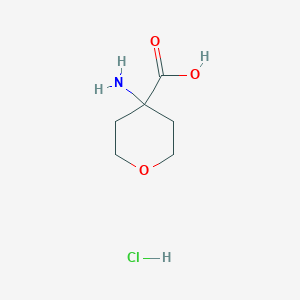

4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

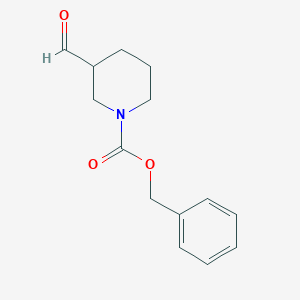

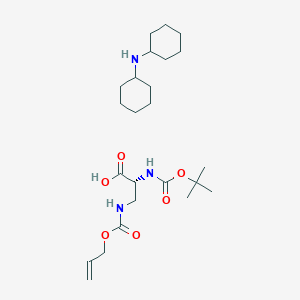

4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride (4-ATPCH) is a synthetic compound used in scientific research. It is a derivative of pyran, a six-membered heterocyclic compound, and is composed of an amine group, a tetrahydropyran ring, and a carboxylic acid group. 4-ATPCH is a useful chemical reagent for many biochemical and physiological studies due to its unique properties.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

In the realm of medicinal chemistry, derivatives of 4H-pyrans, including those related to 4-Aminotetrahydro-2H-pyran-4-carboxylic acid, have been explored for their potential as drug candidates due to their versatile biological activities. For instance, pyrano[3,2-b]pyrans are recognized for their significant role in pharmaceutical chemistry owing to their broad range of biological activities. The synthesis of dihydropyrano[3,2-b]pyrans and spiro-pyrano[3,2-b]pyrans has been a focal point, leveraging the reactivity of 5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one, a related γ-pyrone, for constructing various derivatives with potential medicinal applications (Borah, Dwivedi, & Chowhan, 2021).

Synthetic Chemistry Innovations

In synthetic chemistry, research has been dedicated to developing novel synthetic routes and reactivity profiles for 4H-pyran derivatives. For example, organobase-catalyzed three-component reactions have been utilized for synthesizing 2-aminopyrans and related compounds, demonstrating novel synthetic pathways for the construction of complex molecules starting from simple precursors. These methodologies afford efficient access to a wide range of structures for further functionalization and application in diverse chemical contexts (Moustafa et al., 2014).

Material Science and Corrosion Inhibition

Pyrans and their derivatives have also found applications in material science, particularly in corrosion inhibition. A study on pyran derivatives, including 2-amino-4H-pyran-3-carboxylate variants, revealed their effectiveness as corrosion inhibitors for mild steel in acidic environments. These compounds exhibit high inhibition efficiency, acting as mixed-type inhibitors and adhering to the metal surface through an adsorption mechanism. The study combines experimental and computational approaches to elucidate the molecular basis of corrosion inhibition, contributing valuable insights into the development of new materials with enhanced protective properties (Saranya et al., 2020).

Propiedades

IUPAC Name |

4-aminooxane-4-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3.ClH/c7-6(5(8)9)1-3-10-4-2-6;/h1-4,7H2,(H,8,9);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASFXLCNDBDHZGC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50370285 |

Source

|

| Record name | 4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride | |

CAS RN |

217299-03-1 |

Source

|

| Record name | 4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.